REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([N+:14]([O-])=O)[C:6]([OH:13])=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9])#[N:2].CO>[Pd].O1CCCC1>[NH2:14][C:5]1[C:6]([OH:13])=[C:7]([CH:12]=[C:3]([C:1]#[N:2])[CH:4]=1)[C:8]([O:10][CH3:11])=[O:9]
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C(=C(C(=O)OC)C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred under, an atmosphere of hydrogen (via balloon) for 4 h at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This suspension was purged with, and
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a plug of Celite
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate (75 ml)
|
Type
|
CONCENTRATION
|
Details
|
The eluent was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
methanol (as needed to dissolve) and was then filtered through a plug of silica gel
|
Type
|
CONCENTRATION
|
Details
|
The eluent was concentrated in vacuo again
|
Type
|
CUSTOM
|
Details
|
purified via column chromatography
|
Type
|
WASH
|
Details
|
eluting with 1 column volume of 100% hexanes
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)OC)C=C(C1)C#N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |